molecular formula C11H16ClN3O B12924882 alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride CAS No. 83732-52-9

alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride

Cat. No.: B12924882
CAS No.: 83732-52-9
M. Wt: 241.72 g/mol
InChI Key: ZMBGCLMWVTXAGI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride (CAS: 83732-51-8) is a benzyl alcohol derivative with a substituted aminomethyl group at the alpha position. The core structure consists of:

  • A benzyl alcohol backbone.
  • An aminomethyl group (-NH-CH2-) linked to the alpha carbon.
  • A 4,5-dihydro-1H-imidazol-2-yl (imidazoline) moiety attached to the amino group.
  • A hydrochloride counterion.

The molecular formula is C11H15N3O·HCl, with a molecular weight of 241.72 g/mol (calculated from the base compound, C11H15N3O: 205.26 g/mol + HCl: 36.46 g/mol).

Synthesis Pathways
Though direct synthesis details are absent in the evidence, analogous compounds suggest plausible routes:

Reductive Amination: Reacting a benzyl alcohol derivative bearing an aldehyde group with 4,5-dihydro-1H-imidazol-2-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN), as seen in similar imidazole/benzyl alcohol syntheses .

Salt Formation: Protonation of the free base with hydrochloric acid to yield the monohydrochloride salt .

Properties

CAS No.

83732-52-9

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)-1-phenylethanol;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c15-10(9-4-2-1-3-5-9)8-14-11-12-6-7-13-11;/h1-5,10,15H,6-8H2,(H2,12,13,14);1H

InChI Key

ZMBGCLMWVTXAGI-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC(C2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach uses N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production process. Techniques such as recrystallization and solvent extraction are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like nickel or palladium. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituent/Counterion Key Features Potential Applications
Target compound (83732-51-8) Benzyl alcohol 4,5-Dihydro-1H-imidazol-2-yl; HCl Imidazoline ring, hydrochloride salt Hypothesized alpha-adrenergic modulation (structural similarity to phentolamine)
Hydrobromide analog (53360-86-4) Benzyl alcohol 4,5-Dihydro-1H-imidazol-2-yl; HBr Bromide counterion Likely similar activity but altered solubility/stability
Pyridyl derivative (83732-52-9) Benzyl alcohol 4,6-Dimethyl-2-pyridyl; HCl Pyridine ring instead of imidazoline Different electronic profile; potential varied receptor affinity
Phentolamine mesylate (65-28-1) Phenol 2-Imidazolin-2-ylmethyl-p-toluidino; mesylate Mesylate salt, known alpha-blocker Clinically used for hypertension and pheochromocytoma
Benzo[d]imidazole derivatives (e.g., compound 3 in ) Benzoimidazole Benzyl/hydroxyethyl amino groups Bulky substituents, neutral pH solubility Antimicrobial or enzyme inhibition (common in benzoimidazole drugs)

Key Comparisons

Counterion Effects :

  • The hydrochloride (target) and hydrobromide salts differ in solubility and stability. Hydrochlorides are typically more water-soluble than hydrobromides but less than mesylates (e.g., phentolamine mesylate, which has high aqueous solubility for rapid absorption) .
  • Bromide salts may offer longer shelf life due to lower hygroscopicity compared to chlorides .

Structural Modifications :

  • Replacing the imidazoline ring with a pyridyl group (CAS 83732-52-9) introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capacity. This could reduce alpha-adrenergic activity but enhance affinity for other targets like kinases .
  • Benzoimidazole derivatives () exhibit broader heterocyclic systems, often associated with antimicrobial or antiparasitic applications due to DNA/interenzyme interactions .

Pharmacological Implications: The target compound’s imidazoline group mirrors phentolamine, a nonselective alpha-blocker. Imidazole derivatives () with chloromethyl groups are often intermediates in drug synthesis (e.g., antihistamines), suggesting the target compound could serve as a precursor for more complex molecules .

Contradictions and Gaps

  • and describe divergent synthetic routes (e.g., hydrolysis vs. reductive amination), highlighting the need for optimization in scaling up the target compound’s production .
  • The absence of solubility or stability data in the evidence limits formulation insights.

Biological Activity

Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride, a compound with the CAS number 83732-52-9, is a derivative of imidazole known for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C₁₁H₁₆ClN₃O
  • Molecular Weight: 241.717 g/mol
  • Boiling Point: 381.1°C at 760 mmHg
  • Flash Point: 184.3°C

The synthesis of alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol derivatives with imidazole-containing compounds. The resulting product exhibits various biological activities, particularly in cardiovascular pharmacology.

Cardiovascular Effects

Research indicates that compounds similar to alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol exhibit significant effects on cardiovascular health. A study evaluated the compound's affinity for imidazoline binding sites (IBS) and adrenergic receptors, revealing its potential as an antihypertensive agent. The most active derivatives showed high affinities for IBS and alpha(2) adrenergic receptors, leading to reduced mean arterial blood pressure (MAP) in spontaneously hypertensive rats .

Neuroprotective Properties

In addition to cardiovascular effects, there is emerging evidence that imidazole derivatives may possess neuroprotective properties. For instance, compounds derived from similar structures have been studied for their ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases . This inhibition may contribute to cognitive protection and improvement in neurodegenerative conditions.

Case Study 1: Antihypertensive Activity

A series of studies conducted on spontaneously hypertensive rats demonstrated that the administration of alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol led to a significant decrease in MAP. The compound was compared against standard antihypertensive drugs, showing comparable efficacy while presenting a unique mechanism of action through selective receptor binding .

CompoundAffinity for IBSEffect on MAP
Alpha CompoundHighSignificant reduction
Standard DrugModerateModerate reduction

Case Study 2: Neuroprotection

In a separate investigation focusing on neuroprotection, alpha compounds were assessed for their ability to inhibit BChE activity. Results indicated that these compounds could effectively reduce BChE levels in vitro, suggesting potential therapeutic applications in Alzheimer's disease .

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